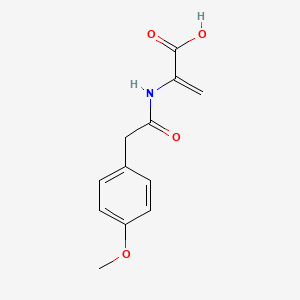

2-Propenoic acid, 2-(((4-methoxyphenyl)acetyl)amino)-

Descripción general

Descripción

AD-5 es un compuesto químico bioactivo con la fórmula molecular C12H13NO4 y un peso molecular de 235.24 g/mol . Es conocido por sus significativas propiedades bioquímicas y se usa ampliamente en la investigación científica.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de AD-5 implica varios pasos, comenzando con la preparación de la estructura principal. La ruta sintética típicamente incluye:

Formación de la Estructura Principal: Esto involucra la reacción de materiales de partida específicos bajo condiciones controladas para formar la estructura principal de AD-5.

Modificaciones de Grupos Funcionales: Se introducen o modifican varios grupos funcionales para lograr las propiedades químicas deseadas.

Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para obtener un compuesto de alta pureza.

Métodos de Producción Industrial

En entornos industriales, la producción de AD-5 se escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso involucra:

Síntesis a Gran Escala: Utilizando reactores grandes y control preciso de los parámetros de reacción.

Monitoreo Continuo: Garantizando una calidad consistente a través del monitoreo continuo y medidas de control de calidad.

Purificación Eficiente: Empleando técnicas de purificación avanzadas para lograr los niveles de pureza deseados.

Análisis De Reacciones Químicas

Tipos de Reacciones

AD-5 experimenta varias reacciones químicas, que incluyen:

Oxidación: AD-5 puede oxidarse para formar diferentes productos de oxidación.

Reducción: Puede reducirse bajo condiciones específicas para producir formas reducidas.

Sustitución: AD-5 puede participar en reacciones de sustitución donde un grupo funcional es reemplazado por otro.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se emplean varios nucleófilos y electrófilos dependiendo de la sustitución deseada.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir diferentes derivados oxidados, mientras que la reducción puede producir varias formas reducidas de AD-5.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The compound has shown promise in pharmaceutical applications, particularly in drug development and therapeutic interventions.

Anti-inflammatory Properties

Research indicates that derivatives of 2-propenoic acid exhibit anti-inflammatory effects. These compounds can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. For instance, studies have demonstrated that certain methoxyphenyl derivatives can effectively reduce inflammation in animal models by modulating the COX-2 pathway .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. It acts as an inhibitor of specific cancer cell lines, demonstrating cytotoxic effects against breast and prostate cancer cells. A notable study highlighted that the presence of the methoxy group enhances the compound's ability to induce apoptosis in cancer cells.

Cosmetic Applications

In the cosmetic industry, 2-propenoic acid derivatives are utilized for their skin-enhancing properties.

Skin Protection and Repair

The compound has been incorporated into formulations aimed at protecting skin from oxidative stress and promoting wound healing. Its ability to inhibit glycation processes is particularly beneficial for aging skin, as it helps maintain collagen integrity and prevents the formation of advanced glycation end-products (AGEs) .

Moisturizing Effects

Due to its hydrophilic nature, 2-propenoic acid derivatives are often included in moisturizers to enhance skin hydration levels. Clinical trials have shown significant improvements in skin moisture retention when applied topically .

Material Science Applications

The versatility of 2-propenoic acid extends to material science, where it is used in the synthesis of polymers and coatings.

Polymer Production

The compound serves as a monomer in the production of polyacrylic materials, which are widely used in adhesives, paints, and coatings. Its incorporation into polymer matrices enhances mechanical properties and thermal stability .

Coating Formulations

Research has explored the use of 2-propenoic acid derivatives in formulating protective coatings that exhibit resistance to environmental degradation. These coatings find applications in automotive and industrial sectors due to their durability and protective characteristics .

Data Tables

The following tables summarize key findings related to the applications of 2-propenoic acid derivatives:

Case Study 1: Anti-inflammatory Efficacy

A study conducted on a methoxyphenyl derivative demonstrated significant reduction in paw edema in rat models when administered orally. The results indicated a dose-dependent response with maximum efficacy observed at higher concentrations .

Case Study 2: Cosmetic Formulation

In a clinical trial involving a moisturizer containing 2-propenoic acid derivatives, participants reported a noticeable improvement in skin texture and hydration levels after four weeks of use. The formulation was well-tolerated with no adverse reactions noted .

Mecanismo De Acción

El mecanismo de acción de AD-5 implica su interacción con objetivos moleculares y vías específicas. Ejerce sus efectos mediante:

Unión a Proteínas Objetivo: AD-5 se une a proteínas específicas, alterando su función.

Modulación de Vías: Influye en varias vías bioquímicas, lo que lleva a cambios en los procesos celulares.

Inducción de Efectos Biológicos: La interacción del compuesto con los objetivos moleculares da como resultado efectos biológicos específicos, como la inhibición o activación de ciertas funciones celulares.

Comparación Con Compuestos Similares

AD-5 se puede comparar con otros compuestos similares en función de su estructura y propiedades. Algunos compuestos similares incluyen:

AD-4: Comparte una estructura principal similar pero difiere en grupos funcionales.

AD-6: Tiene un marco molecular similar con variaciones en los sustituyentes.

AD-7: Otro compuesto relacionado con propiedades químicas distintas.

Singularidad de AD-5

AD-5 es único debido a sus propiedades bioquímicas específicas y la gama de reacciones que puede experimentar

Actividad Biológica

2-Propenoic acid, 2-(((4-methoxyphenyl)acetyl)amino)-, commonly referred to as a methoxyphenyl derivative, is a synthetic compound with potential biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, antioxidant, and anticancer properties.

Chemical Structure and Properties

The chemical structure of 2-Propenoic acid, 2-(((4-methoxyphenyl)acetyl)amino)- is represented as follows:

- Molecular Formula : C12H13NO4

- Molecular Weight : 235.24 g/mol

This compound features a propenoic acid backbone with an acetylamino group attached to a methoxyphenyl ring, which contributes to its diverse biological activities.

Antibacterial Activity

Research indicates that derivatives of methoxyphenyl compounds exhibit significant antibacterial properties. The compound's structural modifications can enhance its effectiveness against various bacterial strains.

Table 1: Antibacterial Activity Profile

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 2.33 |

| Pseudomonas aeruginosa | 13.40 |

| Salmonella typhi | 11.29 |

The data suggests that the compound exhibits potent activity against Gram-positive and Gram-negative bacteria, with the lowest MIC values recorded against Bacillus subtilis and Escherichia coli, indicating high efficacy.

Antifungal Activity

In addition to antibacterial properties, the compound also demonstrates antifungal activity against specific strains.

Table 2: Antifungal Activity Profile

| Fungal Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

These results indicate that the compound has moderate antifungal effects, particularly against Candida albicans.

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays. It has been found to scavenge free radicals effectively, showcasing its role in mitigating oxidative stress.

Table 3: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Ascorbic Acid (standard) | 100% |

| N-(1,3-Dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | 140% |

The synthesized derivatives showed antioxidant activity significantly higher than ascorbic acid, indicating their potential use in therapeutic applications targeting oxidative damage.

Anticancer Activity

The anticancer effects of the compound were evaluated against several cancer cell lines using the MTT assay.

Table 4: Anticancer Activity Profile

| Cell Line | IC50 (µM) |

|---|---|

| Human Glioblastoma (U-87) | 10.5 |

| Triple-Negative Breast Cancer (MDA-MB-231) | 15.3 |

The results demonstrate that the compound exhibits cytotoxic effects on glioblastoma cells at lower concentrations compared to breast cancer cells, suggesting selective efficacy.

Case Studies and Research Findings

Several studies have highlighted the biological activities of methoxyphenyl derivatives:

- Study on Antibacterial Properties : A study published in MDPI reported that modifications on the phenyl ring significantly enhanced the antibacterial activity of related compounds .

- Antioxidant Research : Another investigation indicated that certain derivatives exhibited antioxidant activities exceeding those of established antioxidants like ascorbic acid .

- Anticancer Evaluation : In vitro studies demonstrated the ability of these compounds to inhibit cancer cell proliferation effectively, particularly in glioblastoma models .

Propiedades

Número CAS |

92455-12-4 |

|---|---|

Fórmula molecular |

C12H13NO4 |

Peso molecular |

235.24 g/mol |

Nombre IUPAC |

2-[[2-(4-methoxyphenyl)acetyl]amino]prop-2-enoic acid |

InChI |

InChI=1S/C12H13NO4/c1-8(12(15)16)13-11(14)7-9-3-5-10(17-2)6-4-9/h3-6H,1,7H2,2H3,(H,13,14)(H,15,16) |

Clave InChI |

DNBSASOCQLUZFR-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CC(=O)NC(=C)C(=O)O |

SMILES canónico |

COC1=CC=C(C=C1)CC(=O)NC(=C)C(=O)O |

Apariencia |

Solid powder |

Key on ui other cas no. |

92455-12-4 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

AD 5 AD-5 N-(4-methoxyphenylacetyl)dehydroalanine paramethoxyphenyl-acetyl dehydroalanine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.